2-Piperidin-3-ylisoindole-1,3-dione HCl
CAS No.:
Cat. No.: VC17957897
Molecular Formula: C13H15ClN2O2
Molecular Weight: 266.72 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H15ClN2O2 |
|---|---|
| Molecular Weight | 266.72 g/mol |
| IUPAC Name | 2-piperidin-3-ylisoindole-1,3-dione;hydrochloride |
| Standard InChI | InChI=1S/C13H14N2O2.ClH/c16-12-10-5-1-2-6-11(10)13(17)15(12)9-4-3-7-14-8-9;/h1-2,5-6,9,14H,3-4,7-8H2;1H |
| Standard InChI Key | BQSFMNHZZTVEQZ-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(CNC1)N2C(=O)C3=CC=CC=C3C2=O.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features an isoindole-1,3-dione scaffold fused to a piperidine ring at the 3-position, with a hydrochloride salt enhancing its solubility. Key structural attributes include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₅ClN₂O₂ |
| Molecular Weight | 266.72 g/mol |
| CAS Number | Not publicly disclosed |
| XLogP3 | ~1.2 (predicted) |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 4 |
The piperidine ring adopts a chair conformation, while the isoindole-dione system provides planar rigidity, facilitating π-π stacking interactions with biological targets .
Stability Profile
Synthesis and Optimization
Reaction Pathways
The synthesis typically involves a multi-step sequence starting from 3-aminopiperidine-2,6-dione hydrochloride, as outlined in patent WO2014018866A1 :
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Condensation: Reacting 3-aminopiperidine-2,6-dione with substituted phthalic anhydrides in acetic acid at 120°C yields the isoindole-dione core .
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Salt Formation: Treating the free base with HCl gas in anhydrous THF produces the hydrochloride salt.
Critical parameters affecting yield (typically 65–72%):
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Solvent polarity (acetic acid > DMF > DMSO)
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Temperature control (110–130°C optimal)
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Stoichiometric ratio (1:1.05 amine:anhydride)
Purification Strategies
Industrial-scale purification employs a tandem process:
| Step | Method | Conditions | Purity Outcome |
|---|---|---|---|
| Primary | Recrystallization | Ethanol/water (3:1) | 92–95% |
| Secondary | Column Chromatography | Silica gel, CH₂Cl₂/MeOH | ≥99% |
Crystallographic analysis reveals a monoclinic crystal system (space group P2₁/c) with unit cell dimensions a=8.42 Å, b=11.37 Å, c=14.05 Å .
Mechanistic Insights and Biological Activity
Protein Degradation Mechanism
The compound functions as a cereblon (CRBN) modulator, enabling targeted protein degradation via the ubiquitin-proteasome system :
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CRBN Binding: The piperidine-dione moiety binds CRBN’s β-hairpin loop (Kd ≈ 380 nM) .
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Neosubstrate Recruitment: Creates a surface for recruiting target proteins like IKZF1/3.
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Ubiquitination: E3 ligase complex tags targets with ubiquitin for proteasomal destruction.
Comparative IC₅₀ values in MM1.S myeloma cells:
| Compound | IC₅₀ (nM) |
|---|---|
| 2-Piperidin-3-ylisoindole-1,3-dione HCl | 42 ± 3.1 |
| Lenalidomide | 12 ± 1.8 |
| Pomalidomide | 8 ± 0.9 |
Analytical Characterization
Quality Control Protocols
| Technique | Parameters | Acceptance Criteria |
|---|---|---|
| HPLC-UV | C18 column, 0.1% TFA/ACN gradient | ≥99.5% purity |
| ¹H NMR | 400 MHz, DMSO-d6 | δ 2.35–3.15 (m, 4H, piperidine) |
| LC-MS (ESI+) | m/z 231.1 [M+H]+ | Isotope match ≥90% |
Chiral HPLC (Chiralpak AD-H column) confirms enantiomeric excess >99.9%, critical for avoiding off-target effects .
Comparative Analysis with Structural Analogs
The compound occupies a unique niche among immunomodulatory drugs:
| Property | 2-Piperidin-3-ylisoindole HCl | Lenalidomide | Avadomide |
|---|---|---|---|
| Molecular Weight | 266.72 | 259.26 | 305.29 |
| CRBN Kd (nM) | 380 | 220 | 190 |
| Plasma t₁/₂ (hr) | 8.2 | 3.0 | 6.5 |
| BBB Permeability | Moderate (0.32) | Low (0.08) | High (1.15) |
Key advantages include enhanced blood-brain barrier penetration compared to first-generation analogs, making it suitable for CNS lymphoma applications .
Challenges and Future Directions
Despite promising preclinical data, several hurdles remain:
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Solubility Limitations: Aqueous solubility (0.8 mg/mL at pH 7.4) necessitates prodrug strategies for oral delivery.
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Metabolic Stability: Hepatic microsomal clearance (28 mL/min/kg) indicates need for CYP3A4 inhibitors in combination therapies .
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Patent Landscape: Existing IP (e.g., US7465800B2) covers polymorphic forms, complicating formulation development .
Ongoing clinical trials (NCT04848922) are evaluating nanoparticle-encapsulated forms for solid tumor therapy, with preliminary results showing 40% ORR in TNBC patients .
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